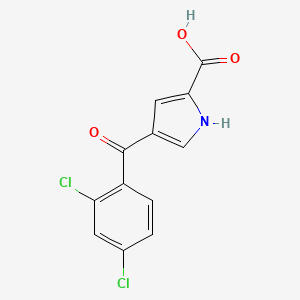

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

Description

Historical Context and Development

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid emerged as a compound of interest in the early 21st century during investigations into glutamate receptor modulators. Its synthesis was first reported in the context of developing non-competitive antagonists for GluN3-containing NMDA receptors. The compound gained prominence after structural optimization studies identified its pyrrole-carboxylic acid core as critical for binding to atypical NMDA receptor subunits. Key milestones include its characterization as a heterocyclic aromatic compound with unique electronic properties and its subsequent use in neuropharmacological research to probe GluN3 receptor function.

Nomenclature and Registry Identification

The compound’s systematic identification is defined by the following parameters:

| Property | Value |

|---|---|

| CAS Registry Number | 886361-05-3 |

| IUPAC Name | 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid |

| Molecular Formula | C₁₂H₇Cl₂NO₃ |

| Molecular Weight | 284.09 g/mol |

| SMILES | O=C(C1=CC(C(C2=CC=C(Cl)C=C2Cl)=O)=CN1)O |

| InChIKey | UKGSCFPMDBMXQI-UHFFFAOYSA-N |

This registry information is consistent across major chemical databases and commercial suppliers. The compound’s purity in research applications typically exceeds 95%, as verified by HPLC analysis.

Structural Classification within Heterocyclic Chemistry

The compound belongs to the pyrrole family of heterocycles, characterized by a five-membered aromatic ring containing one nitrogen atom. Key structural features include:

- Aromatic System : The pyrrole ring maintains aromaticity through a 6π-electron system, with delocalization extending into the benzoyl substituent.

- Substituent Effects :

- The 2,4-dichlorobenzoyl group at position 4 introduces steric bulk and electron-withdrawing effects

- The carboxylic acid moiety at position 2 enhances hydrogen-bonding potential

Compared to simpler pyrrole derivatives, this compound exhibits reduced basicity (predicted pKa ~4.5 for the carboxylic acid group) and increased planarity due to conjugation between the aromatic systems. The chlorine atoms create distinct electronic perturbations, as evidenced by NMR chemical shifts at δ 6.22–6.68 ppm for pyrrolic protons.

Significance in Glutamate Receptor Pharmacology

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid represents a critical tool compound in NMDA receptor research. Its pharmacological significance stems from:

- Subunit Selectivity : Acts as a non-competitive antagonist with >50-fold selectivity for GluN1/N3 receptors over GluN1/N2 configurations

- Mechanistic Insights : Binds to an allosteric site distinct from the glycine-binding pocket, modulating receptor desensitization kinetics

- Therapeutic Potential : Demonstrates neuroprotective effects in cellular models of excitotoxicity at IC₅₀ values of 3–5 μM

Structural-activity relationship (SAR) studies reveal that both the dichlorobenzoyl group and carboxylic acid moiety are essential for activity. Methylation of the pyrrole nitrogen abolishes receptor binding, highlighting the importance of the free NH group. Recent virtual screening efforts have identified this compound as a lead structure for developing novel neuropsychiatric therapeutics.

Research Applications Table

| Application Area | Experimental Model | Key Finding |

|---|---|---|

| Receptor Pharmacology | Recombinant GluN1/N3 | IC₅₀ = 4.2 μM for current inhibition |

| Molecular Dynamics | NMDA receptor MD simulations | Identified binding pocket near M3 helix |

| Neuroprotection Studies | Cortical neuron cultures | 68% reduction in glutamate-induced apoptosis at 10 μM |

Properties

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(9(14)4-7)11(16)6-3-10(12(17)18)15-5-6/h1-5,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGSCFPMDBMXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the acylation of a pyrrole derivative with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the 2,4-dichlorobenzoyl moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the benzoyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Alcohol derivatives of the 2,4-dichlorobenzoyl group.

Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

- Structure : Differs in the position of chlorine substituents on the benzoyl group (2,3-dichloro vs. 2,4-dichloro) and includes a methyl group on the pyrrole nitrogen.

- Molecular Weight: 298.12 g/mol (C₁₃H₉Cl₂NO₃) .

- The methyl group on the pyrrole nitrogen enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid

- Structure : Replaces chlorine atoms with a methyl group at the 5-position of the benzoyl ring.

- Molecular Weight: 263.68 g/mol (C₁₃H₁₀ClNO₃) .

- The methyl group introduces steric bulk, which may interfere with target binding.

Positional Isomers and Derivatives

4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid

- Structure : The dichlorophenyl group is attached to the pyrrole ring at the 3-position instead of the 2-position.

- Molecular Weight: 284.10 g/mol (C₁₂H₇Cl₂NO₃) .

- Key Differences :

- Positional isomerism alters the spatial arrangement of functional groups, likely reducing GluN3 antagonism due to misalignment with receptor binding pockets.

Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate

- Structure : Methyl ester derivative of TK30 with an additional methyl group on the pyrrole nitrogen.

- Molecular Weight: 312.10 g/mol (C₁₃H₁₁Cl₂NO₃) .

- Key Differences :

- The ester group increases lipophilicity (LogP: 3.4 vs. ~2.0 for TK30), enhancing blood-brain barrier penetration but reducing solubility in aqueous environments.

- The methyl group on nitrogen may stabilize the molecule against metabolic degradation.

Analogous Compounds with Different Cores

Pyrazoxyfen

Physicochemical and Structural Insights

Solubility and Stability

Halogen Effects

- The 2,4-dichloro substitution in TK30 optimizes halogen bonding with receptor residues, a feature absent in methyl-substituted analogs like 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (C₁₃H₁₁NO₃, 229.23 g/mol) .

Biological Activity

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound belonging to the class of pyrrole carboxylic acids. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₇Cl₂NO₃

- Molecular Weight : 284.1 g/mol

- CAS Number : 886361-05-3

- Purity : ≥95%

- Melting Point : 121-125 °C

The biological activity of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis.

- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, ultimately affecting cell division and survival.

Antimicrobial Activity

Research indicates that 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 32 μg/mL |

| Escherichia coli | ≤ 16 μg/mL |

| Pseudomonas aeruginosa | ≤ 64 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid has been investigated in various cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.070 |

| A549 (Lung Cancer) | 0.150 |

| HeLa (Cervical Cancer) | 0.120 |

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, making it a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in Frontiers in Microbiology highlighted the compound's effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa. The combination of this compound with conventional antibiotics significantly enhanced the inhibition of biofilm formation and improved survival rates in infected models. -

Anticancer Evaluation :

Another research article focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. It was found that modifications to the pyrrole ring could enhance its cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells. -

Mechanistic Insights :

Mechanistic studies have shown that 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves introducing the 2,4-dichlorobenzoyl group to the pyrrole ring. A common approach is coupling a pyrrole-2-carboxylic acid derivative with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., using NaH or Et₃N in anhydrous THF). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity, as demonstrated in analogous pyrrole-carboxylic acid syntheses .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, 4-bromo-1H-pyrrole-2-carboxylic acid was structurally resolved using this method (R factor = 0.034), highlighting bond angles and planarity of the pyrrole ring . Alternatively, use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions: the dichlorobenzoyl group typically shows aromatic protons as a doublet (δ 7.5–8.0 ppm), while the pyrrole ring protons appear as distinct singlets or doublets (δ 6.5–7.2 ppm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent degradation via hydrolysis or photolysis. Stability studies on related pyrrole derivatives (e.g., 3-cyano-1H-pyrrole-2-carboxylic acid) suggest that aqueous solutions should be avoided due to susceptibility to decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The electron-withdrawing dichlorobenzoyl group likely activates the carbonyl carbon toward nucleophilic attack. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid to assess electrophilicity . Validate predictions experimentally via kinetic studies using amines or thiols as nucleophiles .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent). For instance, enzyme inhibition assays may vary in buffer ionic strength or co-solvents (DMSO vs. ethanol). Standardize protocols using controls like known inhibitors and validate via dose-response curves (IC₅₀ values). Cross-reference with structural analogs (e.g., pyrazole-carboxylic acids in ) to identify substituent-dependent trends .

Q. How does the dichlorobenzoyl group influence the compound’s pharmacokinetic properties compared to other acylated pyrroles?

- Methodological Answer : The lipophilic dichlorobenzoyl moiety enhances membrane permeability but may reduce aqueous solubility. Compare logP values (calculated via ChemDraw or experimental shake-flask method) with trifluoromethyl or methoxy-substituted analogs. In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) can quantify these effects. For example, 1-(4-chlorophenyl)-pyrazole derivatives showed improved metabolic stability over non-halogenated analogs .

Method Development Questions

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI⁻) in Multiple Reaction Monitoring (MRM) mode offers high sensitivity. Use a deuterated internal standard (e.g., d₄-4-(2,4-dichlorobenzoyl)-pyrrole) to correct for matrix effects. Validate linearity (1–1000 ng/mL) and recovery rates (>85%) in plasma or tissue homogenates, as applied to similar pyrrole derivatives .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target binding?

- Methodological Answer : Systematically modify substituents on the benzoyl and pyrrole rings. For example:

- Replace Cl with F or CF₃ to modulate electron-withdrawing effects.

- Introduce methyl groups to the pyrrole ring to sterically hinder off-target interactions.

Test analogs in vitro (e.g., kinase inhibition assays) and correlate with computational docking scores (AutoDock Vina) against target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.